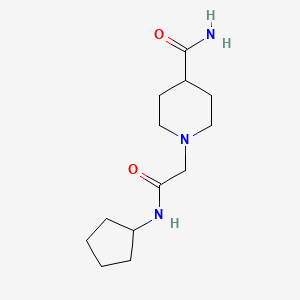

1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide

Description

1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide (CAS 1018142-65-8) is a piperidine-based carboxamide derivative with a molecular formula of C₁₈H₂₂N₄O₃ and a molecular weight of 342.39 g/mol . Its structure features a cyclopentylamino group attached via a 2-oxoethyl linker to the piperidine ring, which is further substituted with a carboxamide moiety at the 4-position.

Propriétés

IUPAC Name |

1-[2-(cyclopentylamino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c14-13(18)10-5-7-16(8-6-10)9-12(17)15-11-3-1-2-4-11/h10-11H,1-9H2,(H2,14,18)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCXYOSDZOXDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced through nucleophilic substitution reactions, where a cyclopentylamine reacts with a suitable electrophile.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods: Industrial production of 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopentylamino group, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Applications De Recherche Scientifique

1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidine-4-Carboxamide Derivatives

Fluorophenyl-Substituted Analogs

- 1-{2-[(5-Amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide (C₁₄H₁₉FN₄O₂, MW 294.32 g/mol): Key Differences: Replaces the cyclopentylamino group with a 5-amino-2-fluorophenylamino substituent.

Pyrimidine- and Naphthalene-Substituted Analogs

- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Structure in ):

- 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (C₁₂H₁₈ClN₅O, MW 269.73 g/mol): Key Differences: Substituted with a chloropyrimidine group, which is electron-deficient and may influence binding to nucleic acids or kinases .

Ionic Liquid Derivatives

- BPHP and TFPHP (): Structure: Dipyridine-based ionic liquids with tetrafluoroborate counterions. Key Differences: Charged pyridinium rings instead of piperidine, with bromophenyl or trifluoromethylphenyl groups. Application: Used as anticorrosive agents, highlighting the versatility of carboxamide-containing compounds in non-pharmaceutical roles .

Molecular Weight and Solubility

Activité Biologique

1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, a cyclopentylamino group, and a carboxamide functionality. Its molecular formula is CHNO, with a molecular weight of approximately 218.29 g/mol. The presence of the cyclopentyl group enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 218.29 g/mol |

| Structural Features | Piperidine ring, cyclopentylamino group, carboxamide |

Biological Activity

1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide has been investigated for various biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of DNA gyrase, which is critical for bacterial DNA replication .

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing central nervous system activity. Its structural similarities to known psychoactive compounds indicate potential applications in treating neurological disorders.

- Antimicrobial Properties : Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. This suggests that 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide could be explored for similar therapeutic uses .

The mechanism by which 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to pharmacological effects. For instance, inhibition of DNA gyrase disrupts bacterial DNA replication, providing a basis for its potential use as an antibiotic .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies : A study demonstrated that compounds similar to 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide effectively inhibited DNA gyrase in Mycobacterium species, suggesting a pathway for developing new antibiotics against resistant strains .

- Neuropharmacological Assessment : Research indicated that piperidine derivatives can affect neurotransmitter systems, potentially offering therapeutic avenues for anxiety and depression treatment.

- Antimicrobial Activity : A comparative analysis showed that piperidine-based compounds exhibited varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration of this compound's antimicrobial properties .

Comparison with Similar Compounds

The unique combination of functional groups in 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide distinguishes it from other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine-4-carboxamide | Piperidine ring | Antimicrobial |

| Cyclohexylamine derivative | Cyclohexyl group | CNS activity |

| 4-Pyridinyl derivative | Pyridinyl group | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.